6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride
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Overview
Description
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride is a chemical compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .
Preparation Methods
The synthesis of 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two molecules through an oxidation process.
Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next.
Aminooxygenation and Hydroamination Reactions: These involve the addition of amino or oxygen groups to the imidazo[1,2-a]pyridine scaffold.
Chemical Reactions Analysis
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, leading to the formation of different products.
Functionalization Reactions: These involve the addition of functional groups to the imidazo[1,2-a]pyridine scaffold, enhancing its chemical properties.
Scientific Research Applications
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs, particularly for treating tuberculosis.
Material Science: Its unique structural properties make it useful in the development of new materials.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exhibit significant activity against multidrug-resistant and extensively drug-resistant tuberculosis by targeting bacterial enzymes and disrupting their function .
Comparison with Similar Compounds
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride can be compared with other similar compounds such as:
- 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
- 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
- 6-Bromo-8-iodoimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
These compounds share similar structural features but differ in their functional groups and specific applications, highlighting the uniqueness of this compound in its specific uses and properties.
Properties
IUPAC Name |
6-bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.ClH/c1-6-3-9-11-7(2)4-12(9)5-8(6)10;/h3-5H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBHKKILVXSETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1Br)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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